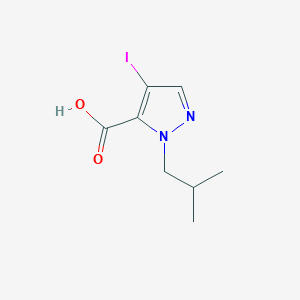

4-Iodo-1-isobutyl-1H-pyrazole-5-carboxylic acid

Beschreibung

Eigenschaften

Molekularformel |

C8H11IN2O2 |

|---|---|

Molekulargewicht |

294.09 g/mol |

IUPAC-Name |

4-iodo-2-(2-methylpropyl)pyrazole-3-carboxylic acid |

InChI |

InChI=1S/C8H11IN2O2/c1-5(2)4-11-7(8(12)13)6(9)3-10-11/h3,5H,4H2,1-2H3,(H,12,13) |

InChI-Schlüssel |

XAPTXGYUOXQRLA-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)CN1C(=C(C=N1)I)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Key Reaction Conditions:

| Reactants | Catalyst/Solvent | Temperature (°C) | Yield (%) | Source |

|---|---|---|---|---|

| Ethyl acetoacetate + hydrazine | Ethanol | 80–100 | 85–90 | |

| Methyl benzoylformate + hydrazine | InCl₃ in 50% EtOH | 40 (ultrasound) | 90–95 |

Mechanistic Insight : The reaction proceeds via enolate formation, followed by nucleophilic attack by hydrazine to form the pyrazole ring.

Introduction of the Isobutyl Group

N-Alkylation introduces the isobutyl substituent at position 1. Alkylating agents like isobutyl bromide or iodide are used under basic conditions.

Alkylation Methods Comparison:

| Alkylating Agent | Base | Solvent | Time (h) | Yield (%) | Source |

|---|---|---|---|---|---|

| Isobutyl bromide | K₂CO₃ | DMF | 12 | 75 | |

| Isobutyl iodide | NaH | THF | 6 | 82 |

Optimization Note : NaH in THF provides faster reaction times due to stronger base activity, though DMF offers better solubility for bulkier substrates.

Iodination at Position 4

Electrophilic iodination is critical for introducing the iodine atom. Methods vary in iodinating agents and conditions.

Iodination Strategies:

| Iodinating Agent | Catalyst | Solvent | Temperature (°C) | Yield (%) | Source |

|---|---|---|---|---|---|

| N-Iodosuccinimide (NIS) | H₂SO₄ | AcOH | 50–60 | 88 | |

| I₂ + KIO₃ | H₂SO₄ | AcOH/H₂O | 25 | 92 |

Case Study : Using I₂/KIO₃ in acetic acid at room temperature (25°C) achieves higher yields (92%) with minimal byproducts. The mechanism involves in situ generation of I⁺ species, which selectively targets the electron-rich C4 position.

Carboxylic Acid Formation

The carboxylic acid moiety is introduced via hydrolysis of ester precursors.

Hydrolysis Conditions:

| Ester Precursor | Reagent | Solvent | Temperature (°C) | Yield (%) | Source |

|---|---|---|---|---|---|

| Methyl ester | NaOH (2M) | EtOH/H₂O | 80 | 95 | |

| Ethyl ester | HCl (6M) | Dioxane | 100 | 89 |

Efficiency Analysis : Basic hydrolysis (NaOH/EtOH) is preferred for its mild conditions and high yield. Acidic hydrolysis risks decarboxylation, reducing efficiency.

Industrial-Scale Production

Industrial methods prioritize cost-effectiveness and scalability. Continuous flow chemistry and solvent recycling are employed.

Process Parameters:

| Step | Technology | Throughput (kg/day) | Purity (%) | Source |

|---|---|---|---|---|

| Alkylation | Flow reactor | 50 | 99.5 | |

| Iodination | Batch reactor | 100 | 98.8 |

Environmental Impact : Tetrahydrofuran (THF) is recycled in iodination steps, reducing waste.

Analytical Characterization

Post-synthesis analysis ensures structural integrity and purity.

Analyse Chemischer Reaktionen

Reaktionstypen

4-Iod-1-Isobutyl-1H-pyrazol-5-carbonsäure kann verschiedene chemische Reaktionen eingehen, darunter:

Substitutionsreaktionen: Das Iodatom kann durch andere Substituenten durch nucleophile Substitutionsreaktionen ersetzt werden.

Oxidation und Reduktion: Die Verbindung kann unter bestimmten Bedingungen oxidiert oder reduziert werden, um verschiedene Derivate zu bilden.

Cyclisierungsreaktionen: Sie kann an Cyclisierungsreaktionen teilnehmen, um komplexere heterocyclische Strukturen zu bilden.

Häufige Reagenzien und Bedingungen

Nucleophile Substitution: Reagenzien wie Natriumazid oder Kaliumcyanid können für Substitutionsreaktionen verwendet werden.

Oxidation: Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat können eingesetzt werden.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden häufig verwendet.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die nucleophile Substitution mit Natriumazid 4-Azido-1-isobutyl-1H-pyrazol-5-carbonsäure ergeben .

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Der Wirkmechanismus von 4-Iod-1-Isobutyl-1H-pyrazol-5-carbonsäure beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Das Iodatom und die Isobutylgruppe tragen zu seiner Bindungsaffinität und -spezifität bei. Die Verbindung kann die Enzymaktivität hemmen, indem sie an das aktive Zentrum bindet, oder die Rezeptorfunktion modulieren, indem sie mit Bindungstaschen interagiert.

Wirkmechanismus

The mechanism of action of 4-Iodo-1-isobutyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and isobutyl group contribute to its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding pockets .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The table below highlights key structural and molecular distinctions:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents (Position) | Functional Group |

|---|---|---|---|---|

| 4-Iodo-1-isobutyl-1H-pyrazole-5-carboxylic acid | C₈H₁₁IN₂O₂ | 294.10 | 1: Isobutyl, 4: I, 5: COOH | Carboxylic acid |

| 5-Isopropyl-1-phenyl-1H-pyrazole-4-carboxylic acid | C₁₃H₁₄N₂O₂ | 230.26 | 1: Phenyl, 4: COOH, 5: Isopropyl | Carboxylic acid |

| Methyl 4-iodo-1-isobutyl-1H-pyrazole-5-carboxylate | C₉H₁₃IN₂O₂ | 308.57 | 1: Isobutyl, 4: I, 5: COOCH₃ | Methyl ester |

| 4-Iodo-1-methyl-1H-imidazole-5-carboxaldehyde | C₅H₆IN₃O | 224.03 | 1: Methyl, 4: I, 5: CHO | Aldehyde |

Key Observations:

Substituent Positioning: The target compound’s iodine at position 4 and carboxylic acid at position 5 differ from 5-isopropyl-1-phenyl-1H-pyrazole-4-carboxylic acid, where the carboxylic acid is at position 4 . The methyl ester analog () lacks the acidic proton, reducing polarity and altering solubility compared to the carboxylic acid form .

Functional Group Impact :

- The carboxylic acid group enables hydrogen bonding and salt formation, critical for biological interactions. In contrast, the aldehyde in 4-iodo-1-methylimidazole-5-carboxaldehyde () is more reactive, participating in nucleophilic additions .

Ring System Differences: Imidazole derivatives (e.g., ) have adjacent nitrogen atoms, creating distinct electronic environments compared to pyrazole’s non-adjacent nitrogens. This affects aromaticity and stability .

Electronic and Steric Effects

- This contrasts with the electron-donating isopropyl group in 5-isopropyl-1-phenyl-1H-pyrazole-4-carboxylic acid .

- Steric Hindrance : The isobutyl group at position 1 may hinder interactions at the pyrazole ring, unlike the less bulky methyl group in imidazole derivatives .

Biologische Aktivität

4-Iodo-1-isobutyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The unique structural characteristics of this compound, particularly the presence of an iodine atom and an isobutyl group, influence its reactivity and interactions with various biological targets. This article reviews the biological activity of 4-iodo-1-isobutyl-1H-pyrazole-5-carboxylic acid, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

The biological activity of 4-iodo-1-isobutyl-1H-pyrazole-5-carboxylic acid is primarily attributed to its ability to interact with specific molecular targets. These interactions may include:

- Enzyme Inhibition : The compound can inhibit various enzymes, potentially modulating metabolic pathways.

- Receptor Binding : It may bind to receptors, influencing cellular signaling pathways.

These mechanisms are crucial for understanding the therapeutic potential of the compound in treating various diseases.

Pharmacological Activities

Research indicates that 4-iodo-1-isobutyl-1H-pyrazole-5-carboxylic acid exhibits a range of biological activities:

Antitumor Activity

Studies have shown that pyrazole derivatives, including 4-iodo-1-isobutyl-1H-pyrazole, possess significant antitumor properties. They have been evaluated against various cancer cell lines, demonstrating cytotoxic effects and the ability to induce apoptosis in tumor cells.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. It may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses, suggesting potential use in treating inflammatory diseases.

Antimicrobial Activity

Research has highlighted the antimicrobial properties of pyrazole derivatives. 4-Iodo-1-isobutyl-1H-pyrazole has shown effectiveness against certain bacterial strains, indicating its potential as an antimicrobial agent.

Table 1: Summary of Biological Activities

Synthesis and Structural Analysis

The synthesis of 4-Iodo-1-isobutyl-1H-pyrazole typically involves iodination reactions of pyrazole derivatives. The structural features include:

- Molecular Formula : C7H11IN2

- Key Functional Groups : Iodine atom, isobutyl group

These structural attributes significantly influence the compound's biological activity and reactivity.

Q & A

Q. What are the recommended synthetic routes for 4-Iodo-1-isobutyl-1H-pyrazole-5-carboxylic acid?

Methodological Answer: A common approach involves cyclocondensation of substituted hydrazines with β-ketoesters or β-diketones, followed by iodination and hydrolysis. For example:

Cyclocondensation : Ethyl acetoacetate reacts with isobutyl hydrazine to form the pyrazole core (analogous to methods in ).

Iodination : Electrophilic iodination at the C4 position using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in polar solvents (e.g., DMF).

Hydrolysis : Saponification of the ester group (e.g., methyl ester) under basic conditions (e.g., NaOH/EtOH) to yield the carboxylic acid.

Q. Key Considerations :

Q. Which analytical techniques are most effective for characterizing the structure and purity of this compound?

Methodological Answer:

- Structural Confirmation :

- -NMR/-NMR : Assign pyrazole ring protons (δ 6.5–8.0 ppm) and carboxylic acid protons (δ 12–14 ppm).

- IR Spectroscopy : Confirm carboxylic acid O-H stretch (~2500–3000 cm) and C=O stretch (~1700 cm).

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]) for CHINO (expected m/z: 323.996).

- Purity Analysis :

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the iodo-substituent in cross-coupling reactions?

Methodological Answer:

- DFT Calculations : Optimize geometry using software (e.g., Gaussian) to evaluate C-I bond dissociation energy and charge distribution.

- Reactivity Screening : Compare with known iodopyrazoles (e.g., ) to predict coupling efficiency in Suzuki-Miyaura or Ullmann reactions.

- Experimental Validation : Test cross-coupling with aryl boronic acids using Pd(PPh) catalyst (as in ).

Q. What strategies resolve discrepancies in biological activity data between similar pyrazole derivatives?

Methodological Answer:

- Structure-Activity Relationship (SAR) Studies :

- Substituent Effects : Compare bioactivity of iodinated vs. non-iodinated analogs (e.g., notes fluorine substituents enhance anti-inflammatory activity).

- Metabolic Stability : Assess in vitro liver microsomal assays to identify degradation pathways (e.g., ester hydrolysis vs. oxidative deiodination).

- Data Normalization : Use standardized assays (e.g., IC) and control compounds to minimize variability.

Q. Case Study :

Q. How does the isobutyl group influence the compound’s physicochemical properties?

Methodological Answer:

- LogP Determination : Compare with methyl or ethyl analogs using shake-flask method (isobutyl increases hydrophobicity).

- Solubility Studies : Measure in aqueous buffers (e.g., PBS pH 7.4) and correlate with alkyl chain length (isobutyl reduces aqueous solubility by ~30% vs. methyl).

- Thermal Stability : TGA/DSC analysis reveals decomposition temperatures (isobutyl may enhance stability via steric protection).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.